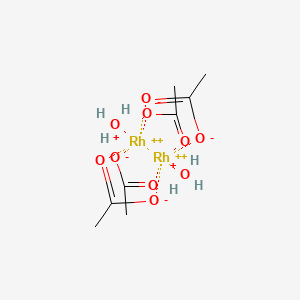

Rhodium(ii)acetatedimer dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied for its catalytic properties and is used in various chemical reactions.

Wirkmechanismus

Target of Action

Rhodium(II) acetate dimer dihydrate primarily targets carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It is an effective catalyst for these reactions, playing a crucial role in facilitating the chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as ligand exchange . This involves the replacement of the acetate group by other carboxylates and related groups . The compound’s interaction with its targets leads to changes in the chemical structure of the reactants, enabling the desired reactions to occur .

Biochemical Pathways

The biochemical pathways affected by Rhodium(II) acetate dimer dihydrate are those involved in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . The compound acts as a catalyst in these reactions, accelerating the rate at which they occur and influencing their outcomes .

Result of Action

The result of Rhodium(II) acetate dimer dihydrate’s action is the facilitation of carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . By acting as a catalyst, it enables these reactions to occur more efficiently, leading to the desired chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhodium(ii)acetatedimer dihydrate is typically synthesized by heating hydrated rhodium(iii) chloride in a methanol-acetic acid mixture. The crude product is the bis(methanol) complex, which is easily desolvated to form the final product . Another method involves refluxing a suspension of rhodium hydroxide in glacial acetic acid for 18 hours, followed by evaporation and extraction with boiling acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rhodium(ii)acetatedimer dihydrate undergoes various types of reactions, including:

Oxidation: It acts as a catalyst in the oxidation of hydrocarbons.

Reduction: It can facilitate the reduction of certain organic compounds.

Substitution: The acetate groups can be replaced by other carboxylates of strong acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include diazo compounds, alkenes, and alcohols. Typical reaction conditions involve moderate temperatures and the presence of polar solvents .

Major Products Formed

Major products formed from reactions involving this compound include cyclopropanes, oxidized hydrocarbons, and various substituted organic compounds .

Wissenschaftliche Forschungsanwendungen

Rhodium(ii)acetatedimer dihydrate has a wide range of applications in scientific research:

Biology: It is employed in differentiating ribonucleosides and deoxynucleosides.

Medicine: Research is ongoing into its potential use in drug development and other medical applications.

Industry: It is used in the functionalization of fullerenes into polymers and other industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper(ii) acetate

- Chromium(ii) acetate

Uniqueness

Rhodium(ii)acetatedimer dihydrate is unique due to its high reactivity and versatility as a catalyst. It is more reactive than similar compounds like copper(ii) acetate and chromium(ii) acetate, making it particularly useful in differentiating ribonucleosides and deoxynucleosides .

Eigenschaften

IUPAC Name |

dioxidanium;rhodium(2+);tetraacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALSRKOXCSDMB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[Rh+2].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10Rh2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)